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Introduction

AZD9056 is a potent and selective, orally bioavailable antagonist of the P2X7 receptor.[1][2]
The P2X7 receptor, an ATP-gated ion channel, plays a crucial role in inflammation, particularly
in the activation of the NLRP3 inflammasome and the subsequent release of the pro-
inflammatory cytokines interleukin-1f3 (IL-13) and interleukin-18 (IL-18).[3][4] This mechanism
has positioned AZD9056 as a therapeutic candidate for a range of chronic inflammatory
diseases. This technical guide provides an in-depth review of the key studies investigating
AZD9056, summarizing quantitative data, detailing experimental protocols, and visualizing the
underlying biological pathways and experimental workflows.

Mechanism of Action: Targeting the P2X7-NLRP3
Inflammasome Pathway

AZD9056 exerts its anti-inflammatory effects by blocking the P2X7 receptor, a key step in the
inflammasome activation cascade. In response to cellular danger signals, such as high
extracellular ATP, the P2X7 receptor is activated, leading to potassium efflux and the assembly
of the NLRP3 inflammasome. This multi-protein complex then facilitates the cleavage of pro-
caspase-1 to its active form, caspase-1, which in turn cleaves pro-IL-13 and pro-IL-18 into their
mature, secreted forms. By antagonizing the P2X7 receptor, AZD9056 aims to inhibit this entire

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1666244?utm_src=pdf-interest
https://www.benchchem.com/product/b1666244?utm_src=pdf-body
https://www.researchgate.net/figure/Schematic-diagram-of-the-P2X7-receptor-NLRP3-inflammasome-axis-involved-in-the_fig2_360655806
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7826
https://pmc.ncbi.nlm.nih.gov/articles/PMC3114873/
https://pubmed.ncbi.nlm.nih.gov/25288220/
https://www.benchchem.com/product/b1666244?utm_src=pdf-body
https://www.benchchem.com/product/b1666244?utm_src=pdf-body
https://www.benchchem.com/product/b1666244?utm_src=pdf-body
https://www.benchchem.com/product/b1666244?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666244?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

downstream signaling pathway, thereby reducing the production of potent inflammatory
mediators.
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Caption: AZD9056 Mechanism of Action. Max Width: 760px.

Clinical Studies in Chronic Inflammatory Diseases

AZD9056 has been evaluated in several clinical trials for various chronic inflammatory
conditions. The following sections summarize the key findings and experimental designs.

Rheumatoid Arthritis

Two key clinical trials, a Phase lla and a Phase IIb study, evaluated the efficacy and safety of
AZD9056 in patients with active rheumatoid arthritis (RA) who had an inadequate response to
methotrexate or sulfasalazine.[5][6][7]

o Study Design: Both studies were randomized, double-blind, placebo-controlled, parallel-
group trials.

o Patient Population: Patients with active RA receiving methotrexate or sulphasalazine.

e Phase lla: An ascending-dose trial in two cohorts (n=75) with AZD9056 administered daily
for 4 weeks.[5][7]
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e Phase lIb: Patients (n=385 randomized, 383 treated) received treatment for 6 months with

one of four doses of AZD9056 (50, 100, 200, or 400 mg orally once daily), matching placebo,

or open-label subcutaneous etanercept (50 mg once a week).[5][7]

o Primary Outcome: The primary endpoint for both studies was the American College of
Rheumatology 20% response criteria (ACR20).[5][7]

Primary

Ke
Study Treatment Endpoint i
N Secondary Reference
Phase Group (ACR20 .
Endpoints
Response)
Significant
reduction in
swollen and
] tender joint
AZD9056 400 Cohort size
Phase lla N 65% count vs. [51[7]
mg/day not specified
placebo. No
effect on
acute-phase
response.
Placebo 27% [5][7]
No clinically
or statistically  No significant
AZD9056 (all 383 (total significant effect on
Phase IIb ) [51[7]
doses) treated) effect relative  secondary
to placebo at endpoints.
6 months.
Placebo [51[7]

Despite promising results in the Phase lla study, the larger Phase llb trial did not demonstrate a
significant clinical benefit of AZD9056 in patients with RA.[5][7] In both studies, AZD9056 was
well-tolerated up to 400 mg/day.[5][7]
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Caption: Rheumatoid Arthritis Phase 1lb Clinical Trial Workflow. Max Width: 760px.
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Crohn's Disease

A Phase lla study investigated the efficacy and safety of AZD9056 in adults with moderately to
severely active Crohn's disease (CD).[8][9][10]

o Study Design: A randomized, double-blind, placebo-controlled, multicenter, parallel-group
study.[8][9]

o Patient Population: 34 patients with moderately to severely active CD, defined by a Crohn's
Disease Activity Index (CDAI) of at least 220.[8]

o Treatment: Patients were randomized in a 2:1 ratio to receive either 200 mg of AZD9056
orally once daily for 28 days or a matching placebo.[8][9]

e Primary Endpoint: The primary outcome was the change in CDAI from baseline at day 28.[8]

[9]

e Secondary Endpoints: Included clinical remission (CDAI < 150), CDAI 70 response, and
changes in quality of life measures (Short Form 36 and Inflammatory Bowel Disease
Questionnaire), serum C-reactive protein (CRP), and fecal calprotectin.[8][9]
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AZD9056
Parameter Placebo (n=10) P-value Reference
(n=24)
Change in CDAI
from Baseline
Baseline Mean
311 262 [8]
CDAI
Mean CDAI at
242 239 0.049 [8]
Day 28
Clinical
Remission (CDAI 5 (24%) 1 (11%) 0.43 [8]
< 150)
Clinical
Response (CDAI 11 (52%) 2 (22%) 0.13 [8]
70)
No decrease in No decrease in
Inflammatory
) serum CRP or serum CRP or N/A [8]
Biomarkers

fecal calprotectin  fecal calprotectin

The study suggested that AZD9056 may improve symptoms in patients with moderate-to-
severe CD, particularly in the CDAI subcomponents of pain and general well-being.[8]
However, the lack of change in inflammatory biomarkers raises questions about its anti-
inflammatory potential in this patient population.[8] AZD9056 was well-tolerated with no serious
adverse events reported.[8]

Other Inflammatory Diseases

AZD9056 has also been investigated in other chronic inflammatory conditions, including
osteoarthritis and hidradenitis suppurativa.

o Osteoarthritis: In a preclinical study using a rat model of monosodium iodoacetate (MIA)-
induced osteoarthritis, AZD9056 demonstrated pain-relieving and anti-inflammatory effects.
[11] Treatment with AZD9056 reversed the MIA-induced upregulation of pro-inflammatory
cytokines (IL-1[3, IL-6, TNF-a), matrix metalloproteinase-13 (MMP-13), substance P, and
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prostaglandin E2 in cartilage tissues.[11] The study also suggested that AZD9056 inhibits
the activation of the NF-kB pathway in this model.[11]

» Hidradenitis Suppurativa: A Phase 2 trial of AZD9056 in hidradenitis suppurativa has been
completed.[12] While the title of a forthcoming publication suggests no significant effect on
clinical disease activity, it also indicates a restoration of cytokine production in peripheral
blood mononuclear cells, hinting at a potential immunomodulatory effect.[12] Detailed
guantitative data from this trial are not yet widely available.

Preclinical and In Vitro Studies

A number of preclinical and in vitro studies have elucidated the pharmacological profile and
mechanism of action of AZD9056.

o P2X7 Receptor Antagonism: AZD9056 is a potent antagonist of the P2X7 receptor, with an
IC50 of 11.2 nM in a HEK-hP2X7 cell line.[13]

e Inhibition of IL-1[3 Release: In ex vivo cultures of lipopolysaccharide (LPS)-primed human
monocytes stimulated with the P2X7 agonist BzZATP, AZD9056 effectively inhibited the
release of IL-13 and IL-18.[4]

e Animal Models of Arthritis: In a rat streptococcal cell wall (SCW)-induced arthritis model,
inhibition of the P2X7 receptor led to reduced articular inflammation and erosive progression,
although no effect on acute-phase responses was observed.[4]

Safety and Tolerability

Across the clinical trials in rheumatoid arthritis and Crohn's disease, AZD9056 was generally
well-tolerated at doses up to 400 mg per day.[5][7][8] No serious adverse events were reported
in the Phase lla Crohn's disease study.[3]

Conclusion

AZD9056, a selective P2X7 receptor antagonist, has been investigated in a range of chronic

inflammatory diseases with a sound biological rationale based on its ability to inhibit the NLRP3

inflammasome pathway. While preclinical and early clinical data showed promise, particularly in

rheumatoid arthritis, larger confirmatory trials did not demonstrate significant clinical efficacy in
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this indication. In Crohn's disease, AZD9056 showed potential for symptomatic improvement,
but without a corresponding reduction in inflammatory biomarkers. The results from the
hidradenitis suppurativa trial will provide further insights into the therapeutic potential of
targeting the P2X7 receptor. The discrepancy between the clear mechanism of action and the
clinical outcomes highlights the complexity of these chronic inflammatory diseases and the
challenges of translating preclinical findings to clinical success. Further research may be
warranted to identify specific patient populations or disease states where P2X7 receptor
antagonism could be a viable therapeutic strategy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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